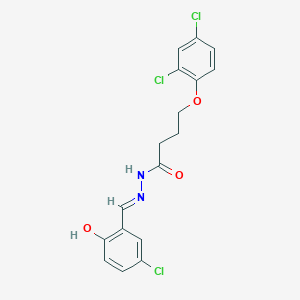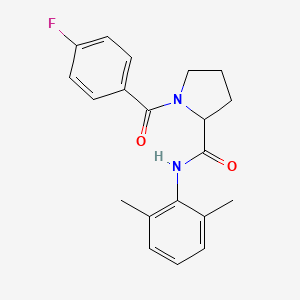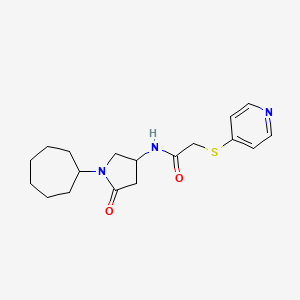
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CHBDBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to activate the AMPK pathway and increase GLUT4 expression, resulting in improved glucose uptake and insulin sensitivity. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit NF-κB activation and reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to induce DNA damage and activate the caspase cascade, leading to apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to increase insulin sensitivity and glucose uptake, as well as reduce oxidative stress and inflammation. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to protect neurons from oxidative stress and inflammation, as well as improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its broad spectrum of potential therapeutic applications, which makes it a promising candidate for drug development. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its poor aqueous solubility, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of specific molecular targets and signaling pathways involved in its therapeutic effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, as well as its efficacy in clinical trials.
合成法
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 4-(2,4-dichlorophenoxy)butanohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
科学的研究の応用
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative disease research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-3-5-15(23)11(8-12)10-21-22-17(24)2-1-7-25-16-6-4-13(19)9-14(16)20/h3-6,8-10,23H,1-2,7H2,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBZQCWYLAVRM-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)
![2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6054920.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
